molecular formula C13H13Cl2N3OS B2874312 3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide CAS No. 1197469-07-0

3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide

Cat. No. B2874312
CAS RN: 1197469-07-0
M. Wt: 330.23
InChI Key: YAQJCGCQJDDDET-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide is complex and involves the inhibition of various enzymes. For example, it inhibits the activity of protein kinases by binding to the ATP-binding site and preventing the transfer of phosphate groups to target proteins. Similarly, it inhibits the activity of phosphodiesterases by preventing the hydrolysis of cyclic nucleotides. Finally, it inhibits the activity of histone deacetylases by preventing the removal of acetyl groups from histones, leading to changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide are diverse and depend on the specific enzyme being inhibited. For example, inhibition of protein kinases can lead to changes in cell signaling pathways and gene expression, while inhibition of phosphodiesterases can lead to changes in cyclic nucleotide levels and smooth muscle relaxation. Similarly, inhibition of histone deacetylases can lead to changes in gene expression and cell differentiation.

Advantages and Limitations for Lab Experiments

3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is its potency and specificity, which allows for the selective inhibition of specific enzymes. Another advantage is its availability and relatively low cost. However, one limitation is its potential toxicity, which requires careful handling and monitoring. Additionally, its complex mechanism of action can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide. One direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another direction is to explore its potential use in the treatment of rare diseases that are caused by specific enzyme deficiencies. Finally, future research could focus on developing more potent and selective inhibitors of specific enzymes, based on the structure of 3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide.
Conclusion:
In conclusion, 3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide is a chemical compound that has shown promising results in scientific research. It is a potent inhibitor of various enzymes and has potential applications in the treatment of several diseases. However, further research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of 3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide is a multi-step process that involves the reaction of various chemical compounds. The detailed synthesis method is beyond the scope of this paper. However, it is worth mentioning that the compound can be synthesized using commercially available starting materials and standard laboratory equipment.

Scientific Research Applications

3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide has been extensively used in scientific research. It is a potent inhibitor of various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. As a result, it has shown promising results in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3OS/c1-6-12(20-8(3)16-6)7(2)17-13(19)11-9(14)4-5-10(15)18-11/h4-5,7H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQJCGCQJDDDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(C)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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